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Abstract
Radiprodil, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate

(NMDA) receptor subunit GluN2B, represents a compelling example of drug repurposing in the

neurosciences. Initially investigated for neuropathic pain, it has emerged as a promising

therapeutic candidate for rare, treatment-resistant pediatric epilepsies, including those

associated with GRIN-related disorders, Infantile Spasms (ISS), Tuberous Sclerosis Complex

(TSC), and Focal Cortical Dysplasia (FCD). This technical guide provides a comprehensive

overview of the discovery, mechanism of action, and the preclinical and clinical development

history of Radiprodil. It includes a detailed summary of key quantitative data, experimental

protocols, and visual representations of its signaling pathway and development workflow to

facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Initial Development
Radiprodil, also known as UCB3491 and RGH-896, was initially developed by UCB Pharma.

[1][2] The early medicinal chemistry efforts focused on identifying selective modulators of the

NMDA receptor, a key player in excitatory neurotransmission in the central nervous system

(CNS).[3][4] The rationale for targeting the GluN2B subunit stemmed from its distinct

distribution and role in synaptic plasticity and excitotoxicity.
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The initial therapeutic target for Radiprodil was neuropathic pain.[1] It progressed through

preclinical and Phase 1 clinical studies in healthy adult volunteers, and into a Phase 2 trial for

diabetic peripheral neuropathic pain. While these studies established a favorable safety and

tolerability profile in over 460 adults, the development for neuropathic pain was ultimately

terminated due to a lack of efficacy. This early clinical experience, however, provided a crucial

foundation of safety and pharmacokinetic data that would later support its repurposing for

pediatric epilepsy.

Mechanism of Action
Radiprodil is a potent and selective negative allosteric modulator of NMDA receptors

containing the GluN2B subunit. Unlike competitive antagonists that bind to the glutamate or

glycine binding sites, or channel blockers that physically obstruct the ion channel, Radiprodil
binds to a distinct allosteric site on the GluN2B subunit. This binding event induces a

conformational change in the receptor, reducing the channel's open probability and thereby

decreasing the influx of calcium ions in response to glutamate and glycine binding. This

modulatory effect is particularly relevant in conditions characterized by overactive NMDA

receptor signaling.

An important feature of Radiprodil is its ability to retain its inhibitory effect on NMDA receptors

with gain-of-function (GoF) mutations in the GRIN2B gene, which are associated with severe

early-onset epileptic encephalopathies. In contrast, non-selective NMDA receptor antagonists

have shown reduced potency against such mutant receptors.
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Figure 1: Radiprodil's Signaling Pathway

Preclinical Development
In Vitro Pharmacology
Radiprodil's activity as a GluN2B-selective NAM has been characterized in various in vitro

systems. Electrophysiological studies have demonstrated its ability to inhibit NMDA receptor-
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mediated currents in cells expressing recombinant human GluN1/GluN2B receptors.

Parameter Value Cell Line Assay Reference

IC₅₀ 69.91 nM HEK293

Inhibition of

NMDA-induced

Ca²⁺ influx

In Vivo Pharmacology: Seizure Models
The anticonvulsant properties of Radiprodil have been evaluated in several rodent models of

seizures.

3.2.1. Audiogenic Seizure Model in Mice

Radiprodil demonstrated potent, dose-dependent protection against generalized clonic

convulsions in a mouse model of audiogenic seizures.

Parameter Value Species Seizure Type Reference

ED₅₀ 2.1 mg/kg Mouse

Generalized

Clonic

Convulsions

Experimental Protocol: Audiogenic Seizure Model

Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are

often used. Another model utilizes Grin2a(S/S) mice.

Acoustic Stimulus: A high-frequency acoustic stimulus (e.g., 11 kHz at 105 dB) is presented

to the mice.

Drug Administration: Radiprodil or vehicle is administered intraperitoneally (i.p.) at various

doses prior to the acoustic stimulus.

Seizure Assessment: The incidence and severity of seizures are observed and scored.

Seizure stages typically include wild running, clonic seizures, and tonic-clonic seizures.
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3.2.2. Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

Radiprodil exhibited age-dependent anticonvulsant effects in a rat model of PTZ-induced

seizures. The highest potency was observed in juvenile rats (postnatal day 12), which

corresponds to infancy and early childhood in humans. This finding is consistent with the higher

expression of GluN2B-containing NMDA receptors early in development.

At 3 mg/kg, Radiprodil showed a statistically significant protective effect against the tonic

phase of PTZ-induced convulsions in PN12 rats.

At 10 mg/kg, it completely abolished tonic seizures in PN12 rats.

Radiprodil did not show significant anticonvulsant activity in adult (PN70) rats in this model.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

Animal Model: Male Wistar rats at different postnatal (PN) ages (e.g., PN7, PN12, PN70).

Convulsant: Pentylenetetrazol (PTZ) is administered, typically via intraperitoneal (i.p.)

injection, at a dose sufficient to induce seizures (e.g., 30 mg/kg).

Drug Administration: Radiprodil or vehicle is administered prior to PTZ injection.

Seizure Assessment: Animals are observed for a defined period (e.g., 30 minutes) following

PTZ administration. The latency to and the severity of seizures are scored using a

standardized scale, such as the Racine scale.
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Figure 2: Preclinical Seizure Model Workflow

Clinical Development in Pediatric Epilepsies
Following the discontinuation of its development for neuropathic pain, Radiprodil was

repurposed by GRIN Therapeutics for the treatment of rare pediatric neurodevelopmental

disorders characterized by seizures.

Phase 1b Study in Infantile Spasms (NCT02829827)
An open-label, ascending-dose Phase 1b study was conducted to evaluate the safety,

tolerability, and pharmacokinetics of Radiprodil in infants with drug-resistant Infantile Spasms.

Participants: Three infants with ISS who were resistant to standard-of-care treatments.
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Dosing: Individually titrated, escalating doses of Radiprodil were administered for up to 34

days.

Results: Radiprodil was found to be safe and well-tolerated. One infant became spasm-free,

and two showed clinical improvement.

Phase 1b/2a Honeycomb Study in GRIN-Related
Disorders (NCT05818943)
This ongoing open-label study is evaluating Radiprodil in children with GRIN-related disorders

with gain-of-function (GoF) variants.

Participants: Pediatric patients (≥6 months to ≤12 years) with a confirmed GoF variant in

GRIN1, GRIN2A, GRIN2B, or GRIN2D.

Design: The study includes a seizure cohort and a behavioral cohort. Doses are individually

titrated.

Topline Results: Radiprodil was generally well-tolerated. In the seizure cohort, a median

reduction of 86% in countable motor seizure frequency from baseline was observed. 71% of

patients experienced a greater than 50% reduction in seizures.

Clinical Trial Phase Indication
Key Efficacy
Outcome

Reference

NCT02829827 1b Infantile Spasms

1 of 3 infants

became spasm-

free

Honeycomb

(NCT05818943)
1b/2a

GRIN-Related

Disorders

86% median

reduction in

seizure

frequency

Phase 1b/2a Astroscape Study in TSC and FCD
(NCT06392009)
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This ongoing open-label study is assessing the safety, tolerability, pharmacokinetics, and

potential efficacy of Radiprodil in patients with Tuberous Sclerosis Complex (TSC) or Focal

Cortical Dysplasia (FCD) Type II.

Phase 3 Beeline Study in GRIN-Related
Neurodevelopmental Disorder (NCT07224581)
Based on the promising results from the Honeycomb study, a global, multicenter, randomized,

double-blind, placebo-controlled Phase 3 trial, known as the Beeline study, is planned to further

evaluate the efficacy and safety of Radiprodil in patients with GRIN-related

neurodevelopmental disorder with a GoF genetic variant. The study will include two cohorts:

one with qualifying seizures and an auxiliary cohort for participants with behavioral or other

non-seizure symptoms.
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Figure 3: Radiprodil's Development Timeline

Pharmacokinetics
A Phase 1 study in healthy adults evaluated the pharmacokinetics of a single 30 mg oral dose

of Radiprodil suspension.
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Parameter
Geometric Mean
(Range)

Unit Reference

Cₘₐₓ 89.4 ng/mL

tₘₐₓ 4.0 (3.0-6.0) hours

AUCᵢₙf 2042 h*ng/mL

t₁/₂ 15.8 hours

Conclusion
Radiprodil's journey from a failed neuropathic pain candidate to a promising treatment for rare

pediatric epilepsies highlights the value of a deep understanding of molecular mechanisms and

the strategic repurposing of drug candidates. Its selective negative allosteric modulation of the

GluN2B subunit of the NMDA receptor provides a targeted approach to mitigating neuronal

hyperexcitability in patient populations with high unmet medical needs. The ongoing and

planned clinical trials will be crucial in definitively establishing the efficacy and safety of

Radiprodil and potentially offering a new therapeutic option for these devastating neurological

disorders. The data gathered to date, from early discovery through current clinical

investigations, provides a strong foundation for its continued development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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